(E)-1-((1,2-二甲基-1H-咪唑-4-基)磺酰基)-4-((4-甲基苯乙烯基)磺酰基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

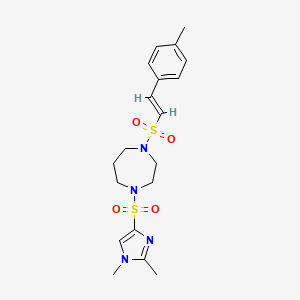

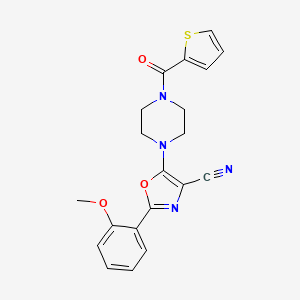

(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H26N4O4S2 and its molecular weight is 438.56. The purity is usually 95%.

BenchChem offers high-quality (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

重氮转移试剂应用

(E)-1-((1,2-二甲基-1H-咪唑-4-基)磺酰基)-4-((4-甲基苯乙烯基)磺酰基)-1,4-二氮杂环戊烷及其衍生物作为重氮转移试剂发挥着至关重要的作用。戈达德-博格和斯蒂克(2007 年)重点介绍了咪唑-1-磺酰叠氮化物盐酸盐(一种密切相关的化合物)作为一种有效的重氮转移剂。该试剂有效地将伯胺转化为叠氮化物,将活化的亚甲基底物转化为重氮化合物,并且以其储存稳定性和易于从廉价材料中制备而著称 (Goddard-Borger 和 Stick,2007 年)。

二氮杂环戊烷体系的合成

在 Banfi 等人(2007 年)的研究中,探索了一种两步法合成二氮杂环戊烷体系的方法,使用 Ugi 多组分反应等方法,然后进行分子内 SN2 反应。这种方法成功地合成了 1-磺酰基四氢苯并[e]-1,4-二氮杂环戊-1-酮和脂肪族 1-磺酰基 1,4-二氮杂环戊-5-酮,展示了这些化合物在合成复杂分子结构中的多功能性 (Banfi 等人,2007 年)。

催化活性和机理见解

该化合物及其衍生物也因其催化性能而受到研究。Souza 和 Vasconcellos(2004 年)研究了叔胺的内在催化活性,包括与 (E)-1-((1,2-二甲基-1H-咪唑-4-基)磺酰基)-4-((4-甲基苯乙烯基)磺酰基)-1,4-二氮杂环戊烷相关的化合物,在 Baylis-Hillman 反应中。他们的研究提供了对该反应中意外的温度效应的见解,证明了该化合物在理解和优化催化过程中的相关性 (Souza 和 Vasconcellos,2004 年)。

化学反应中的亲电性定量

李等人(2022 年)探讨了重氮烷烃的亲电性,包括与 (E)-1-((1,2-二甲基-1H-咪唑-4-基)磺酰基)-4-((4-甲基苯乙烯基)磺酰基)-1,4-二氮杂环戊烷在结构上相似的化合物。这项研究提供了有关重氮偶联与烯胺和锍盐的动力学和机理的宝贵数据,有助于更深入地了解这些化合物的化学反应性 (李等人,2022 年)。

离子液体合成和催化应用

(E)-1-((1,2-二甲基-1H-咪唑-4-基)磺酰基)-4-((4-甲基苯乙烯基)磺酰基)-1,4-二氮杂环戊烷的结构衍生物已被用于合成具有催化性能的离子液体。Khaligh 等人(2019 年)合成了 4-咪唑-1-基-丁烷-1-磺酸离子液体,并展示了其在各种乙酰化反应中的双溶剂-催化剂特性。这项研究突出了此类化合物在绿色化学和催化中的潜力 (Khaligh 等人,2019 年)。

作用机制

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that can lead to various physiological effects.

Biochemical Pathways

The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can affect numerous biochemical pathways, including those involved in inflammation and bronchodilation .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects . This makes it a potentially effective treatment for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial .

属性

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S2/c1-16-5-7-18(8-6-16)9-14-28(24,25)22-10-4-11-23(13-12-22)29(26,27)19-15-21(3)17(2)20-19/h5-9,14-15H,4,10-13H2,1-3H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCRKQTLDVUHM-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2912944.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2912948.png)

![N-{[4-(4-methylphenyl)-2-oxo-1,2-dihydroquinolin-3-yl]methyl}benzenesulfonamide](/img/structure/B2912949.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912950.png)

![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912954.png)

![2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2912955.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2912956.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate](/img/structure/B2912962.png)